

Albaconazole mechanism of action CYP51 inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Albaconazole

CAS No.: 187949-02-6

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Introduction and Drug Profile

Albaconazole (developmental code UR-9825) is a fluorinated triazole antifungal agent characterized by the presence of an N-morpholine ring and a 7-chloro-quinazolin-4-one core structure [1] [2]. It belongs to the class of triazolylbutanol antifungals derived from structural modifications of voriconazole, designed to improve antifungal spectrum, pharmacokinetic properties, and toxicity profiles [1].

The drug exhibits a favorable pharmacokinetic profile with high plasma protein binding (98%), an extensive volume of distribution, and a prolonged half-life ranging from 30 to 56 hours, supporting once-weekly dosing in clinical settings [1]. Beyond its primary antifungal indications, recent research has explored its application against the protozoan parasite *Trypanosoma cruzi*, the causative agent of Chagas disease, leveraging the conservation of the CYP51 target across pathogenic fungi and trypanosomatids [3] [4].

Molecular Mechanism of Action

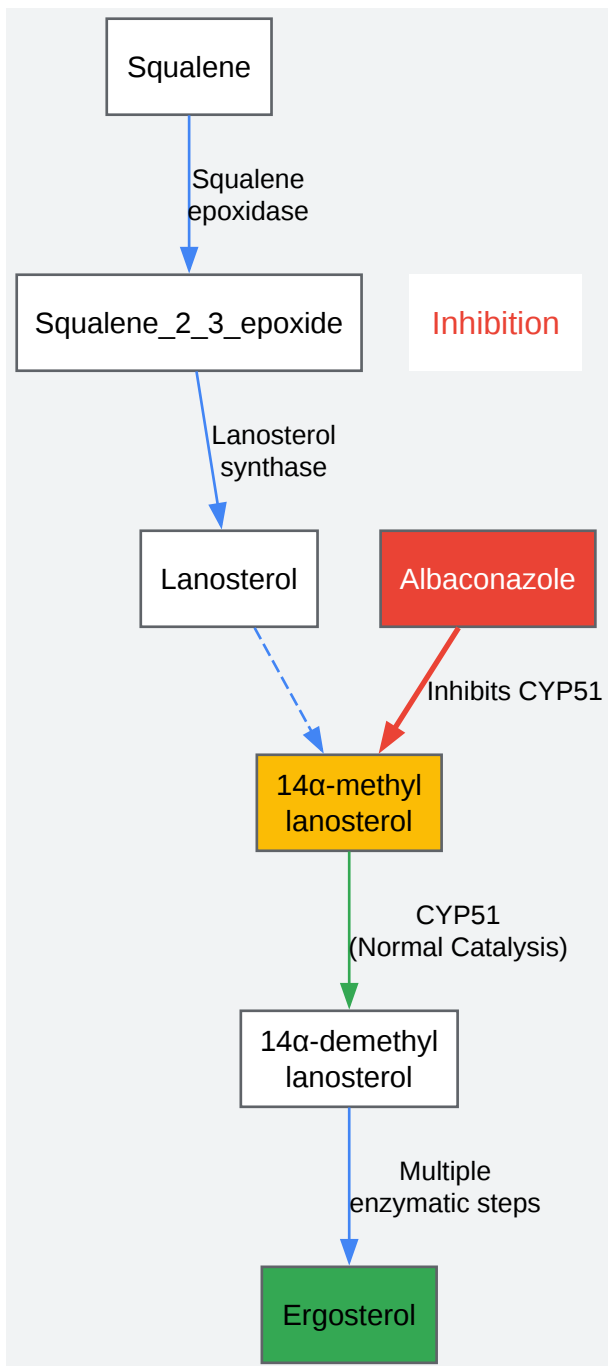
Target Identification and Biological Context

Albaconazole exerts its therapeutic effect by specifically inhibiting the fungal enzyme **sterol 14 α -demethylase**, also known as **CYP51** or **Erg11** [5] [6]. This cytochrome P450 monooxygenase is essential for

ergosterol biosynthesis, a critical component of fungal cell membranes that regulates membrane permeability and fluidity [5] [6].

CYP51 catalyzes a three-step oxidative reaction that removes the 14 α -methyl group from sterol precursors such as lanosterol, 24,25-dihydrolanosterol, or obtusifoliol [5]. This demethylation initiates the post-squalene portion of the sterol biosynthesis pathway, ultimately leading to the production of mature ergosterol in fungi [5] [6].

The DOT visualization below illustrates the ergosterol biosynthesis pathway and the specific step inhibited by **albaconazole**:



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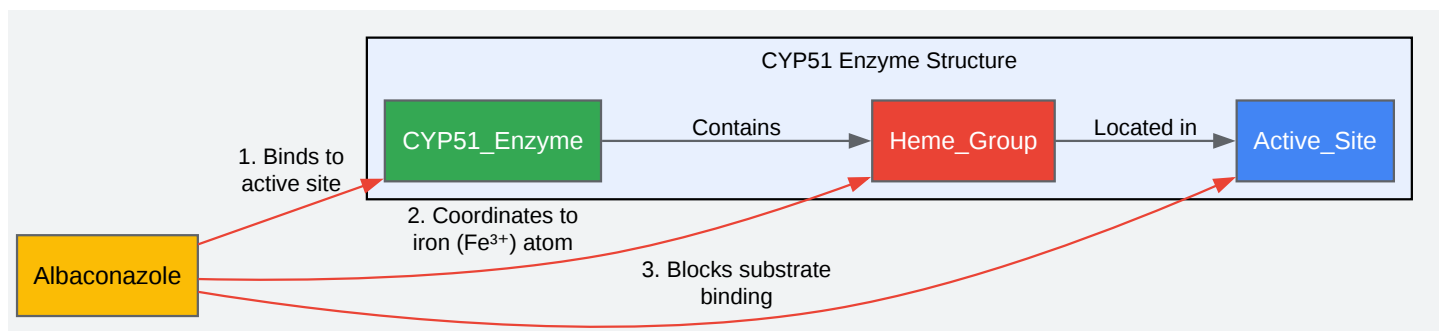
*Ergosterol biosynthesis pathway with **albaconazole** inhibition point.*

Structural Basis of CYP51 Inhibition

The inhibition of CYP51 by **albaconazole** occurs through a dual mechanism:

- **Heme Iron Coordination:** The nitrogen atom (N-4) in the triazole ring of **albaconazole** forms a coordinate covalent bond with the ferric iron (Fe^{3+}) in the protoporphyrin IX moiety of CYP51 [6]. This coordination blocks the enzyme's ability to bind and activate molecular oxygen, thereby preventing the catalytic cycle from proceeding [7] [6].
- **Steric Hindrance:** The lipophilic side chains of **albaconazole**, particularly the 7-chloro-quinazolin-4-one group and the difluorophenyl ring, occupy the substrate access channel and active site cavity of CYP51 [1] [2]. This steric blockade prevents the natural sterol substrate (lanosterol) from binding properly, effectively competing with the enzyme's physiological substrate [7].

The DOT visualization below represents the molecular interactions between **albaconazole** and the CYP51 active site:



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*Molecular interactions between **albaconazole** and CYP51 enzyme.*

Cellular Consequences of CYP51 Inhibition

The pharmacological inhibition of CYP51 by **albaconazole** triggers a cascade of cellular events in fungal pathogens:

- **Ergosterol Depletion:** Failure to demethylate lanosterol disrupts the ergosterol biosynthesis pathway, leading to critically low levels of mature ergosterol in fungal cell membranes [6].
- **Toxic Methylated Sterol Accumulation:** The accumulation of 14α -methylsterols, including lanosterol and other methylated intermediates, incorporates into fungal membranes [6].

- **Membrane Dysfunction:** The altered sterol composition increases membrane permeability, disrupts membrane-associated enzyme systems, and inhibits fungal cell growth and replication [6].
- **Morphological Changes:** Depletion of ergosterol and accumulation of toxic sterols lead to cellular stress, abnormal morphological changes, and ultimately fungal cell death [5].

Quantitative Potency and Selectivity

In Vitro Antifungal Activity Spectrum

Albaconazole demonstrates potent activity against a broad spectrum of pathogenic fungi, as evidenced by the following minimum inhibitory concentration (MIC) data:

Table 1: In vitro antifungal activity of albaconazole against *Candida* species [2]

Organism (Strain)	Albaconazole MIC (µg/mL)	Fluconazole MIC (µg/mL)	Voriconazole MIC (µg/mL)
<i>C. albicans</i> (CAAL93)	0.003 ± 0.002	0.062 ± 0.052	0.005 ± 0.001
<i>C. albicans</i> (CAAL97)	<0.001	0.018 ± 0.002	<0.003
<i>C. krusei</i> (CAKR7)	0.022 ± 0.010	>30	0.549 ± 0.244
<i>C. krusei</i> (CAKR8)	0.005 ± 0.001	12.9 ± 0.9	<0.003
<i>C. glabrata</i> (CAGL2)	0.065 ± 0.012	7.7 ± 0.1	0.061 ± 0.020
<i>C. parapsilosis</i> (CAPA1)	0.018 ± 0.003	>30	0.925 ± 0.120

Table 2: Activity of albaconazole against filamentous fungi [2]

Organism (Strain)	Albaconazole MIC (µg/mL)	Itraconazole MIC (µg/mL)	Voriconazole MIC (µg/mL)
<i>A. fumigatus</i> (ASFU7)	0.23 ± 0.01	0.42 ± 0.04	0.15 ± 0.01
<i>A. fumigatus</i> (ASFU13)	1.1 ± 0.3	>71	<0.35
<i>A. fumigatus</i> (ASFU17)	2.1 ± 0.1	>71	0.25 ± 0.3
<i>Scedosporium</i> sp. (SCSP1)	0.5	-	0.125
<i>Rhizopus</i> sp. (RHPU1)	0.5	-	2

The potency of **albaconazole** against *Aspergillus fumigatus* is particularly noteworthy, with MIC values comparable or superior to itraconazole against most tested strains [2]. The drug also demonstrates significant activity against *Cryptococcus neoformans* and various dermatophytes [1].

Comparative Physicochemical and Pharmacokinetic Properties

Table 3: Comparative properties of third-generation triazole antifungals [1]

Generic Name	CLogP	tPSA	LogS	PPB (%)	Half-life (h)	Vd (L/Kg)
Albaconazole	2.14	80.86	-4.72	98	30-56	Very large
Voriconazole	0.52	72.91	-2.72	58	6	4.6
Posaconazole	4.1	109.04	-8.82	>95	25-31	428
Isavuconazole	2.68	84.34	-5.19	98	56-77	6.5
Ravuconazole	2.68	84.34	-5.2	98	76-202	10.8

Key to abbreviations: CLogP (Calculated octanol-water partition coefficient), tPSA (Topological polar surface area), LogS (Aqueous solubility), PPB (Plasma protein binding), Vd (Volume of distribution).

Experimental Assessment Methodologies

Enzyme Inhibition Assays

The inhibitory potency of **albaconazole** against CYP51 can be quantified through several biochemical methods:

4.1.1 Spectral Binding Titration This assay measures the characteristic type II spectral shift that occurs when **albaconazole** binds to the CYP51 heme iron [4] [8].

Procedure:

- Prepare purified CYP51 enzyme (typically 1-2 μM in appropriate buffer)
- Record baseline spectrum from 350-500 nm
- Titrate with increasing concentrations of **albaconazole** (0.1-10 μM)
- Monitor the absorbance decrease at ~ 418 nm and increase at ~ 430 nm
- Calculate dissociation constant (K_d) using nonlinear regression of ΔA versus [inhibitor]

4.1.2 CYP51 Catalytic Activity Assay This method directly measures the inhibition of sterol 14 α -demethylase activity [4] [7].

Procedure:

- Incubate purified CYP51 with redox partners (CPR, cytochrome b5)
- Add radiolabeled ($[^3\text{H}]$ - or $[^{14}\text{C}]$ -) lanosterol substrate
- Initiate reaction with NADPH-regenerating system
- Terminate reaction after 30-60 minutes with organic solvent
- Extract and analyze metabolites by TLC or HPLC
- Calculate IC_{50} values from dose-response curves

Whole-Cell Antifungal Susceptibility Testing

The standard broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines is employed to determine minimum inhibitory concentrations (MICs) [2].

Procedure:

- Prepare serial two-fold dilutions of **albaconazole** in RPMI-1640 medium
- Inoculate with standardized fungal suspension ($0.5-2.5 \times 10^3$ CFU/mL)
- Incubate at 35°C for 24-48 hours (48-72 hours for molds)
- Determine MIC endpoints visually or spectrophotometrically:
 - For yeasts: MIC-0 (100% growth inhibition)
 - For molds: MIC-2 (prominent decrease in turbidity)
- Include quality control strains (*C. krusei* ATCC 6258, *C. parapsilosis* ATCC 22019)

Structural Insights and Structure-Activity Relationships

Key Structural Features of Albaconazole

The molecular structure of **albaconazole** contains several pharmacophoric elements essential for its potent CYP51 inhibition:

- **Triazole Ring:** Serves as the heme-binding group that coordinates with the iron atom in the CYP51 active site [1] [6].
- **Chiral Hydroxyalkyl Linker:** The (1R,2R) absolute configuration optimizes orientation within the active site and influences antifungal potency [1].
- **Quinazolinone Core:** The 7-chloro-quinazolin-4-one system provides optimal lipophilicity and shape complementarity with the CYP51 substrate cavity [1] [2].
- **Difluorophenyl Ring:** Enhances binding affinity through hydrophobic interactions and electron-withdrawing effects [1].
- **Morpholine Substituent:** Contributes to solubility and pharmacokinetic properties while participating in molecular interactions within the access channel [1].

Structure-Activity Relationship (SAR) Insights

- **Triazole Position:** The 1,2,4-triazole configuration is optimal for heme iron coordination, with replacement by imidazole resulting in reduced selectivity and increased metabolism [6].

- **Halogen Substitution:** The 7-chloro group on the quinazolinone ring enhances antifungal potency against *Aspergillus* species and *C. krusei* [2].
- **Aromatic Ring Electronics:** The difluorophenyl moiety increases metabolic stability and enhances binding affinity through optimal electron distribution [1].
- **Side Chain Optimization:** The N-morpholine extension improves water solubility while maintaining sufficient lipophilicity for membrane penetration [1].

Therapeutic Applications and Clinical Status

Albaconazole has been evaluated in multiple clinical trials (NCT00199264, NCT00509275, NCT00730405) for various fungal infections, including vulvovaginal candidiasis, tinea pedis, and onychomycosis [3] [2]. The drug demonstrated dose-dependent antifungal efficacy with a favorable tolerability profile, with mild-to-moderate adverse effects (primarily gastrointestinal events) occurring in less than 3% of patients [3].

Recent investigations have explored reformulation approaches, particularly biodegradable polymeric nanocapsules, to enhance **albaconazole**'s solubility, prolong its plasma half-life, and potentially reduce toxicity concerns associated with azole derivatives, such as QTc prolongation and arrhythmia [3].

Conclusion

Albaconazole represents a significant advancement in triazole antifungal therapy with its broad-spectrum activity, favorable pharmacokinetics, and potent CYP51 inhibition. Its unique structural features, particularly the quinazolinone core and optimized side chains, contribute to enhanced efficacy against clinically relevant pathogens, including strains with intrinsic resistance to older azoles. Ongoing formulation development and further clinical evaluation may potentially expand its therapeutic applications in the management of invasive fungal infections.

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To cite this document: Smolecule. [Albacozazole mechanism of action CYP51 inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b517838#albacozazole-mechanism-of-action-cyp51-inhibitor]

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